Cas no 1896830-12-8 (2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol)

2-(3,4-Difluoro-2-methoxyphenyl)ethan-1-ol is a fluorinated aromatic alcohol with a methoxy substituent, offering unique reactivity and stability due to its electron-withdrawing fluorine atoms and electron-donating methoxy group. This structural combination enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, where selective functionalization is critical. The presence of fluorine improves metabolic stability and bioavailability in derived compounds, while the hydroxyl group provides a versatile handle for further derivatization. Its well-defined purity and consistent performance make it suitable for precision applications in medicinal chemistry and material science. The compound’s stability under standard conditions ensures reliable handling and storage.
2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol structure
1896830-12-8 structure
Product Name:2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol
CAS No:1896830-12-8
MF:C9H10F2O2
MW:188.171309947968
CID:5802757
PubChem ID:117281023
Update Time:2025-07-04

2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol
    • 1896830-12-8
    • EN300-1789372
    • Inchi: 1S/C9H10F2O2/c1-13-9-6(4-5-12)2-3-7(10)8(9)11/h2-3,12H,4-5H2,1H3
    • InChI Key: FSWQIWNOZFVDEB-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1OC)CCO)F

Computed Properties

  • Exact Mass: 188.06488588g/mol
  • Monoisotopic Mass: 188.06488588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.5Ų

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2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol Related Literature

Additional information on 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol

Introduction to 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol (CAS No. 1896830-12-8)

2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1896830-12-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylalkanol derivatives, characterized by its unique structural features that include a phenyl ring substituted with fluorine and methoxy groups, coupled with an ethanol side chain. The presence of fluorine atoms in particular imparts distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug design and development.

The structural motif of 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol consists of a benzene ring substituted at the 3 and 4 positions with fluorine atoms, and at the 2 position with a methoxy group. This arrangement creates a molecule with potential for strong interactions with biological targets due to the combination of electron-withdrawing fluorine atoms and the electron-donating methoxy group. The ethanol side chain further enhances the molecule's solubility and bioavailability, which are critical factors in pharmaceutical applications.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding. The fluorine atoms in 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol can influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make it an attractive scaffold for developing novel therapeutic agents. For instance, fluorinated compounds have been shown to improve the pharmacokinetic profiles of drugs by enhancing their resistance to metabolic degradation.

One of the most compelling aspects of 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol is its potential application in the development of small-molecule inhibitors for various diseases. Recent studies have demonstrated that arylalkanol derivatives can serve as effective tools for targeting enzymes involved in cancer progression, inflammation, and neurodegenerative disorders. The unique structural features of this compound may allow it to interact selectively with specific protein targets, thereby minimizing side effects associated with broader-spectrum inhibitors.

The synthesis of 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorine and methoxy substituents onto the phenyl ring. These methods not only enhance the efficiency of synthesis but also allow for greater flexibility in modifying the molecular structure for tailored pharmacological properties.

From a computational chemistry perspective, 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol has been subjected to extensive molecular modeling studies to predict its interactions with biological targets. These studies have provided valuable insights into the compound's binding affinity and mode of action. For example, computational analyses have revealed that the fluorine atoms can engage in hydrophobic interactions with pockets on protein surfaces, while the methoxy group can form hydrogen bonds with polar residues. Such detailed understanding is crucial for optimizing lead compounds into viable drug candidates.

The pharmacological potential of 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol has been explored in several preclinical studies. Researchers have investigated its effects on enzymes such as kinases and phosphodiesterases, which are known to play key roles in various diseases. Preliminary findings suggest that this compound exhibits inhibitory activity against certain kinases with high selectivity, making it a promising candidate for further development into therapeutic agents.

In addition to its applications in drug discovery, 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol has shown promise as a building block for more complex molecules. Its versatile structure allows chemists to modify specific functional groups while retaining key pharmacophoric elements necessary for biological activity. This flexibility is particularly valuable in medicinal chemistry campaigns where rapid iteration and optimization are essential.

The future direction of research on 2-(3,4-difluoro-2-methoxyphenyl)ethan-1-ol is likely to focus on expanding its therapeutic applications through structure-based drug design. By leveraging computational tools and high-throughput screening techniques, scientists aim to identify new derivatives with enhanced potency and reduced toxicity. Furthermore, exploring its potential as an intermediate in synthesizing other bioactive molecules could open up new avenues in synthetic organic chemistry.

In conclusion,(CAS No: 1896830 - 12 - 8) serves as a testament to the importance of fluorinated aromatic compounds in modern drug discovery. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound,(CAS No: 1896830 - 12 - 8) will undoubtedly play a significant role in shaping the future of pharmaceutical innovation.

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